molecular formula C10H5ClFN3O3 B8503410 4-Chloro-6-(3-fluoro-4-nitrophenoxy)pyrimidine CAS No. 864246-07-1

4-Chloro-6-(3-fluoro-4-nitrophenoxy)pyrimidine

Cat. No. B8503410
M. Wt: 269.61 g/mol
InChI Key: YUEMRDNFBHCKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07531532B2

Procedure details

After dissolving 2,6-dichloropyrimidine (5.0 g) and 3-fluoro-4-nitrophenol (6.11 g) in 1-methyl-2-pyrrolidinone (25 ml) at room temperature under a nitrogen atmosphere, diisopropylethylamine (6.81 ml) was added and the mixture was stirred for 13 hours at 50° C. The reaction mixture was cooled to room temperature and then partitioned between ethyl acetate and water. The separated organic layer was washed with water, 1N aqueous sodium hydroxide, water, 10% aqueous potassium hydrogen sulfate and brine in that order and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and then ethyl acetate (25 ml) was added to the residue to precipitate crystals. The crystals were filtered and subjected to aeration drying to provide the title compound (2.61 g, 30%) as white crystals. The filtrate was concentrated under reduced pressure, and then diethyl ether (30 ml) was added to the resultant residue and the mixture was stirred. The precipitated crystals were filtered, washed with diethyl ether (5 ml×2) and subjected to aeration drying to provide the title compound (3.98 g, 44%) as white crystals.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.81 mL
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[F:9][C:10]1[CH:11]=[C:12]([OH:19])[CH:13]=[CH:14][C:15]=1[N+:16]([O-:18])=[O:17].C(N(C(C)C)CC)(C)C>CN1CCCC1=O>[Cl:8][C:4]1[CH:5]=[C:6]([O:19][C:12]2[CH:13]=[CH:14][C:15]([N+:16]([O-:18])=[O:17])=[C:10]([F:9])[CH:11]=2)[N:7]=[CH:2][N:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC=N1)Cl
Name
Quantity
6.11 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])O
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
6.81 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 13 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The separated organic layer was washed with water, 1N aqueous sodium hydroxide, water, 10% aqueous potassium hydrogen sulfate and brine in that order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
ethyl acetate (25 ml) was added to the residue
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
13 h
Name
Type
product
Smiles
ClC1=NC=NC(=C1)OC1=CC(=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 2.61 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 28.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.